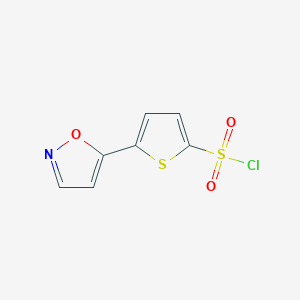

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-9-12-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGKBJJYLTYNQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383627 | |

| Record name | 5-isoxazol-5-ylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551930-53-1 | |

| Record name | 5-isoxazol-5-ylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating data from various sources, this document details the compound's physicochemical properties, stability, and reactivity, offering valuable insights for its application in synthetic chemistry and the development of novel therapeutic agents.

Introduction: The Significance of the Isoxazole-Thiophene Scaffold

The amalgamation of isoxazole and thiophene rings within a single molecular entity presents a compelling scaffold for medicinal chemists. Both heterocycles are considered "privileged structures" in drug discovery, frequently appearing in a wide array of biologically active compounds.

-

Isoxazole Moiety: The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer effects. The electronic properties and structural rigidity of the isoxazole ring contribute to its ability to interact with various biological targets.

-

Thiophene Moiety: Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another cornerstone in medicinal chemistry. Its derivatives are known to possess diverse pharmacological activities, including antibacterial and anticancer properties. The thiophene ring can act as a bioisostere for the phenyl group, often improving the pharmacokinetic profile of a drug candidate.

The combination of these two pharmacophores in this compound, coupled with the reactive sulfonyl chloride group, creates a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution to form sulfonamides, sulfonate esters, and other derivatives, making it a crucial handle for molecular elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 551930-53-1 | [1][2] |

| Molecular Formula | C₇H₄ClNO₃S₂ | [1][2] |

| Molecular Weight | 249.69 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 69 °C | [1][2] |

| Boiling Point (Predicted) | 432.9 °C | [1][2] |

| Density (Predicted) | 1.591 g/cm³ | [1][2] |

| XLogP3 (Predicted) | 3.4 | [1][2] |

| PSA (Polar Surface Area) | 96.79 Ų | [1][2] |

| Refractive Index (Predicted) | 1.598 | [1][2] |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Conceptual Synthetic Pathways

The synthesis would likely involve two key transformations: the formation of the 5-(isoxazol-5-yl)thiophene core and the subsequent introduction of the sulfonyl chloride group.

Pathway A: Chlorosulfonation of a Pre-formed Heterocycle

This is a common and direct method for the synthesis of sulfonyl chlorides.

Caption: Conceptual synthetic pathway via chlorosulfonation.

Experimental Considerations:

-

Reactivity of the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution, and the 2-position is generally the most reactive site.

-

Reaction Conditions: Chlorosulfonation is a highly exothermic and aggressive reaction. It is typically carried out at low temperatures (e.g., 0-5 °C) with careful, portion-wise addition of the chlorosulfonating agent to a solution of the substrate in an inert solvent like dichloromethane or chloroform.

-

Work-up: The reaction is quenched by pouring the mixture onto ice, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

Self-Validation: The success of this reaction is contingent on the stability of the isoxazole ring under the strongly acidic conditions of chlorosulfonation. A pilot reaction on a small scale is crucial to assess the feasibility and optimize the reaction conditions. Analysis of the crude product by techniques like TLC or LC-MS would be necessary to identify the desired product and any potential byproducts arising from ring-opening or other side reactions.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly versatile functional group, primarily acting as an electrophile in reactions with a wide range of nucleophiles. This reactivity is central to the utility of this compound as a building block in organic synthesis.

Caption: General reactivity of the sulfonyl chloride group.

Protocol: General Procedure for the Synthesis of Sulfonamides

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine.

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in the same solvent dropwise over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the sulfonyl chloride with atmospheric moisture.

-

Base: Neutralizes the HCl byproduct, which could otherwise protonate the amine nucleophile, rendering it unreactive. A non-nucleophilic base is chosen to avoid competing reactions with the sulfonyl chloride.

-

Slow Addition at Low Temperature: Controls the exothermic nature of the reaction and minimizes the formation of side products.

Stability Considerations

The stability of this compound is a critical factor for its storage and handling. Both the isoxazole ring and the sulfonyl chloride group have inherent stability limitations.

-

Isoxazole Ring Stability: The isoxazole ring is generally considered to be a stable aromatic system. However, its stability can be influenced by substituents and the surrounding chemical environment. Studies on other isoxazole-containing compounds have shown that the ring can be susceptible to cleavage under strongly basic conditions. Additionally, some isoxazole derivatives have demonstrated limited stability in the presence of electrophilic moieties.[4]

-

Sulfonyl Chloride Group Stability: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, it is imperative to store this compound under anhydrous conditions, preferably in a desiccator or under an inert atmosphere.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The ability to readily form sulfonamides allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR). Given the known biological activities of isoxazole and thiophene derivatives, potential therapeutic areas for derivatives of this compound could include:

-

Anticancer Agents: Many isoxazole and thiophene-containing compounds have demonstrated potent anticancer activity.

-

Antimicrobial Agents: The scaffold could be elaborated to target bacterial or fungal pathogens.

-

Anti-inflammatory Drugs: The isoxazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

This compound is a promising building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its physicochemical properties, characterized by a moderately lipophilic nature and a highly reactive sulfonyl chloride group, provide a solid foundation for its use in medicinal chemistry. While a detailed experimental synthesis protocol is not widely published, its preparation can be envisioned through standard synthetic transformations. The key to its successful application lies in understanding its reactivity and managing its stability, particularly its sensitivity to moisture. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their quest for new and improved therapeutic agents.

References

-

H. J. M. Dou, J. Metzger. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved January 17, 2026, from [Link]

-

Mahesh, V. K., Sharma, R., & Sharma, R. (2014). An efficient synthesis of isoxazoline libraries of thiophene analogs and its antimycobacterial investigation. Medicinal Chemistry Research, 24(3), 1185–1195. [Link]

-

Singh, P. P., & Kumar, A. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 25(8), 1549–1579. [Link]

-

Yang, L., Li, Y., Li, X., Wang, Y., & He, G. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(9), 1109–1120. [Link]

-

Mishra, R., & Tiwari, V. K. (2020). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. Research Journal of Pharmacy and Technology, 13(10), 4627. [Link]

-

Matrix Fine Chemicals. (n.d.). 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride. Retrieved January 17, 2026, from [Link]

-

Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., Kozachenko, O. P., Cherepakha, A. Y., Kozytskyi, A., Tolmachova, K. A., Zhersh, S., Tolmachov, A. O., & Grygorenko, O. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Baeva, T. R., & Mirgorod, Y. A. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Kinetics and Catalysis, 46(4), 513–518. [Link]

-

MySkinRecipes. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved January 17, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US20030114505A1 - Novel isoxazole and thiazole compounds and use thereof as drugs.

- Google Patents. (n.d.). US4636513A - Isoxazole derivatives and medicaments containing these compounds.

-

Beilstein-Institut. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 1235–1260. [Link]

- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.

- Google Patents. (n.d.). CN102786446A - New production process for chlorosulfonation of para-ester by using thionyl chloride.

- Google Patents. (n.d.). US2480465A - Thiophene sulfonic acid preparation.

Sources

An In-depth Technical Guide to 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of isoxazole and thiophene scaffolds in a single molecular entity presents a compelling area of exploration for medicinal chemists. 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is a key intermediate, offering a reactive sulfonyl chloride handle for the synthesis of a diverse array of derivatives. This guide provides a comprehensive technical overview of its chemical identity, a plausible synthetic route, its reactivity profile, and its potential in the landscape of drug discovery. As a Senior Application Scientist, the following has been synthesized to be a field-ready resource, emphasizing not just the "what" but the "why" behind the chemical behavior and synthetic choices.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 551930-53-1[1]

-

Molecular Formula: C₇H₄ClNO₃S₂[1]

-

Structure:

Caption: Structure of this compound.

Physicochemical Properties

A compilation of key physicochemical properties is presented below. This data is essential for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Weight | 249.69 g/mol | [1] |

| Appearance | Brown solid | [2] |

| Melting Point | 69-70 °C | [2] |

| Boiling Point | 432.9 °C (Predicted) | [1] |

| Density | 1.591 g/cm³ (Predicted) | [1] |

| XLogP3 | 3.411 | [1] |

Proposed Synthesis Protocol

Step 1: Synthesis of 5-(Isoxazol-5-yl)thiophene

The synthesis of the 5-(thiophen-2-yl)isoxazole core is a critical first step. Several methods have been reported for the synthesis of such linked heteroaromatics. A common and effective method involves the reaction of a thiophene derivative with hydroxylamine to form an isoxazole intermediate.

Reaction Scheme:

Step 2: Chlorosulfonation of 5-(Isoxazol-5-yl)thiophene

The introduction of the sulfonyl chloride moiety onto the thiophene ring can be achieved via electrophilic substitution. Chlorosulfonic acid is a common and effective reagent for this transformation. The regioselectivity of this reaction is directed by the existing isoxazolyl substituent.

Experimental Protocol (Proposed):

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium bicarbonate solution).

-

Reagent Addition: Cool the flask containing 5-(isoxazol-5-yl)thiophene in an ice-salt bath to 0-5 °C. Add chlorosulfonic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: Proposed two-step synthesis workflow.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group is susceptible to nucleophilic attack at the sulfur atom, leading to the displacement of the chloride leaving group.

General Reaction Scheme with Nucleophiles:

Where Nu-H can be a variety of nucleophiles, including:

-

Amines (R-NH₂): To form sulfonamides.

-

Alcohols (R-OH): To form sulfonate esters.

-

Water (H₂O): Leading to hydrolysis to the corresponding sulfonic acid.

The reactivity of the sulfonyl chloride can be influenced by the electron-withdrawing nature of both the isoxazole and thiophene rings, which increases the electrophilicity of the sulfur atom.

Applications in Drug Discovery

While specific patents or publications detailing the use of this compound in drug development are not prominent, the constituent isoxazole and thiophene moieties are well-established pharmacophores. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including as anti-cancer and anti-bacterial agents.[3] Similarly, the isoxazole ring is a key component in numerous approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Recent research has highlighted the potential of 5-(thiophen-2-yl)isoxazole derivatives as anti-breast cancer agents.[4][5] These studies provide a strong rationale for the exploration of derivatives of this compound as potential therapeutic agents. The sulfonyl chloride handle provides a convenient point for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

Hazard Identification:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Do not breathe dust.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a corrosives area.

Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in the public domain. However, based on the structure, the following characteristic signals can be expected:

-

¹H NMR: Aromatic protons on the thiophene and isoxazole rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm).

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon attached to the sulfonyl chloride group will be significantly deshielded.

-

IR Spectroscopy: Characteristic strong absorptions for the S=O stretches of the sulfonyl chloride group are expected around 1375 and 1185 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be expected, along with characteristic fragmentation patterns.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel compounds with potential applications in drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical two-step process. The inherent reactivity of the sulfonyl chloride group allows for the facile introduction of a wide range of functionalities, making it an ideal scaffold for the construction of chemical libraries for biological screening. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the development of new therapeutic agents.

References

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PMC. [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. [Link]

-

5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. (n.d.). CAS Common Chemistry. [Link]

-

5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. (n.d.). Matrix Fine Chemicals. [Link]

-

Supporting Information. (n.d.). [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). RSC Publishing. [Link]

-

This compound Tech.,5g Maybridge. (n.d.). Vietchem. [Link]

-

(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (n.d.). MDPI. [Link]

- 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives as acid secretion inhibitors. (n.d.).

- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. (n.d.).

- Endothelin antagonists: n- 2'- (4,5-dimethyl-3-isoxazolyl) amino]sulfonyl. (n.d.).

Sources

- 1. echemi.com [echemi.com]

- 2. This compound Tech.,5g Maybridge [vietchem.com.vn]

- 3. cbccollege.in [cbccollege.in]

- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Predicted Spectral Data of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral characteristics of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride (CAS No. 551930-53-1). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectral profile. By examining the spectral data of analogous thiophene, isoxazole, and sulfonyl chloride-containing compounds, we can confidently anticipate the key spectroscopic signatures essential for the structural elucidation and quality control of this compound. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in fields such as medicinal chemistry and materials science.

Introduction and Molecular Structure

This compound is a bifunctional heterocyclic compound featuring a thiophene ring substituted with an isoxazole moiety at the 5-position and a reactive sulfonyl chloride group at the 2-position. This arrangement of functional groups suggests its potential as a versatile building block in the synthesis of complex molecules, particularly sulfonamides, which are a cornerstone of many therapeutic agents.

The accurate characterization of such molecules is paramount. Spectroscopic techniques provide a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. This guide will systematically predict and rationalize the ¹H NMR, ¹³C NMR, IR, and MS data for the title compound.

Below is the chemical structure with atom numbering used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

Predicted Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to display four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic rings. The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) will significantly deshield the adjacent protons on the thiophene ring.

Rationale for Predictions:

-

Thiophene Protons (H8, H9): The protons on the thiophene ring will appear as doublets due to coupling with each other. The -SO₂Cl group is a strong electron-withdrawing group, causing protons on this ring to shift downfield. H8, being closer to the sulfonyl chloride group, is expected to be more deshielded than H9.

-

Isoxazole Protons (H3, H4): The protons on the isoxazole ring will also appear as doublets. H3 is adjacent to the ring oxygen and is typically found at a higher chemical shift than H4.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (Isoxazole) | 8.4 - 8.6 | Doublet (d) | ~1.8 - 2.0 |

| H9 (Thiophene) | 7.8 - 8.0 | Doublet (d) | ~4.0 - 4.2 |

| H8 (Thiophene) | 7.6 - 7.8 | Doublet (d) | ~4.0 - 4.2 |

| H4 (Isoxazole) | 6.8 - 7.0 | Doublet (d) | ~1.8 - 2.0 |

Predicted Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Seven signals are expected, corresponding to the seven carbon atoms in the thiophene and isoxazole rings. The chemical shifts are influenced by the electronegativity of adjacent heteroatoms (O, N, S) and the electron-withdrawing sulfonyl chloride group.

Rationale for Predictions:

-

Thiophene Carbons (C7, C8, C9, C10): The carbon atom directly attached to the sulfonyl chloride group (C7) will be significantly deshielded. The carbon attached to the isoxazole ring (C10) will also be downfield.

-

Isoxazole Carbons (C3, C4, C5): The carbon atoms in the isoxazole ring are influenced by the adjacent nitrogen and oxygen atoms. C5, bonded to the thiophene ring, and C3, bonded to the electronegative oxygen, are expected to be the most downfield of the isoxazole carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| C5 (Isoxazole) | 168 - 172 |

| C3 (Isoxazole) | 158 - 162 |

| C7 (Thiophene) | 145 - 150 |

| C10 (Thiophene) | 140 - 145 |

| C9 (Thiophene) | 135 - 138 |

| C8 (Thiophene) | 128 - 132 |

| C4 (Isoxazole) | 100 - 105 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. The most prominent features in the spectrum of this compound will be the strong, characteristic stretching vibrations of the sulfonyl chloride group.

Rationale for Predictions:

-

Sulfonyl Chloride Group: Sulfonyl chlorides consistently show two very strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[1]

-

Aromatic Rings: C-H stretching from the aromatic rings will appear above 3000 cm⁻¹. C=C and C=N stretching vibrations from both the thiophene and isoxazole rings will be present in the 1600-1400 cm⁻¹ region.

-

S-Cl Bond: A weaker absorption corresponding to the S-Cl stretch is expected at lower frequencies.[2]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Medium | Aromatic C-H Stretch |

| 1550 - 1610 | Medium | C=C/C=N Aromatic Ring Stretching |

| 1370 - 1410 | Strong | SO₂ Asymmetric Stretch |

| 1165 - 1205 | Strong | SO₂ Symmetric Stretch |

| 800 - 850 | Strong | C-H Out-of-plane Bending |

| 550 - 650 | Medium | C-S-C Ring Vibration |

| ~375 | Medium-Weak | S-Cl Stretch |

Predicted Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to a series of characteristic fragmentation events. The molecular ion peak should be observable, and its isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S, ³³S, ³⁴S), will be a key diagnostic feature.

Rationale for Predictions:

The fragmentation of aromatic sulfonyl chlorides is well-documented.[3][4] A primary fragmentation pathway involves the cleavage of the S-Cl bond, followed by the loss of sulfur dioxide (SO₂).

Caption: Predicted major fragmentation pathway for this compound.

Table 4: Predicted Key Mass Fragments

| m/z (for ³⁵Cl, ³²S) | Predicted Fragment Ion | Notes |

| 249 / 251 | [C₇H₄ClNO₃S₂]⁺ | Molecular ion peak (M⁺) with characteristic M+2 peak for chlorine isotope. |

| 214 | [C₇H₄NO₃S₂]⁺ | Loss of a chlorine radical from the molecular ion. |

| 150 | [C₇H₄NOS]⁺ | Subsequent loss of SO₂ from the m/z 214 fragment. |

| 122 | [C₆H₄S]⁺ | Further fragmentation of the core heterocyclic structure. |

| 83 | [C₄H₃S]⁺ | Thienyl cation. |

Standard Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized analytical procedures should be followed.

Caption: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, prepare a Nujol mull and place it between salt plates (e.g., NaCl or KBr).

-

Acquire the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Conclusion

This guide presents a robust, predicted spectral profile for this compound based on fundamental spectroscopic principles and data from structurally related compounds. The key identifying features are anticipated to be: four distinct doublets in the ¹H NMR spectrum, characteristic downfield shifts for carbons attached to the sulfonyl chloride and isoxazole groups in the ¹³C NMR spectrum, strong SO₂ stretching bands around 1390 cm⁻¹ and 1185 cm⁻¹ in the IR spectrum, and a clear molecular ion peak with a fragmentation pattern dominated by the loss of chlorine and sulfur dioxide in the mass spectrum. This comprehensive predictive analysis serves as a critical tool for any scientist working with this compound, enabling confident structural verification and purity assessment in future synthetic and developmental endeavors.

References

Sources

Technical Guide: Spectroscopic Characterization of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride by ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

Abstract: This technical guide provides an in-depth analysis and predictive characterization of the novel heterocyclic compound, 5-isoxazol-5-ylthiophene-2-sulfonyl chloride, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures and foundational NMR principles to establish a reliable spectroscopic profile. We will explore the theoretical underpinnings of the expected chemical shifts and coupling constants, present detailed predicted spectra, and outline a robust experimental protocol for data acquisition. This guide is intended for researchers, chemists, and drug development professionals who require unambiguous structural elucidation of complex synthetic intermediates.

Introduction: The Structural Challenge

This compound is a bifunctional heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a reactive sulfonyl chloride group, a well-established precursor for sulfonamides and other derivatives, with a thiophene-isoxazole scaffold, a motif present in various biologically active molecules.[1][2] The precise arrangement and electronic interplay between these rings and the sulfonyl chloride functional group are critical to its reactivity and downstream applications.

Unambiguous structural verification is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, providing a detailed atomic-level map of the molecular framework.[3] This guide explains the causality behind the predicted NMR signals, offering a predictive blueprint for scientists working with this or structurally related compounds.

Theoretical Framework: Predicting Spectra in Substituted Heterocycles

The NMR spectrum of this compound is governed by the distinct electronic environments of its constituent rings.

-

Thiophene Ring: The thiophene ring is an electron-rich aromatic system. However, in this molecule, it is substituted with two powerful electron-withdrawing groups (EWGs): the sulfonyl chloride (-SO₂Cl) at the C2 position and the isoxazole ring at the C5 position. The -SO₂Cl group, in particular, strongly deshields adjacent protons and carbons, causing their signals to appear significantly downfield (at a higher ppm value).[4]

-

Isoxazole Ring: Isoxazole is a five-membered aromatic heterocycle containing both nitrogen and oxygen. The electronegativity of these heteroatoms influences the electron density around the ring, leading to characteristic chemical shifts for its protons and carbons.[5][6] The linkage to the thiophene ring at the C5' position will further modulate these values.

Our predictions are derived by analyzing published data for fragments like thiophene-2-sulfonyl chloride, 2,5-disubstituted thiophenes, and 5-substituted isoxazoles, and applying fundamental principles of substituent-induced chemical shift effects.[7][8][9]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the two heterocyclic rings.

Caption: Molecular structure with proton assignments.

Signal-by-Signal Prediction:

-

H-3 (Thiophene): This proton is on the carbon adjacent (alpha) to the potent electron-withdrawing -SO₂Cl group. This proximity will cause the strongest deshielding effect among the thiophene protons, shifting its signal significantly downfield. It will appear as a doublet due to coupling with H-4.

-

H-4 (Thiophene): This proton is beta to the -SO₂Cl group but adjacent to the carbon bearing the isoxazole ring. It will be less deshielded than H-3 but still downfield compared to unsubstituted thiophene (δ ≈ 7.1-7.3 ppm).[10] It will appear as a doublet from coupling to H-3. The coupling constant, J₃,₄, in thiophene systems is typically in the range of 3.5-5.0 Hz.

-

H-3' (Isoxazole): This proton is on the carbon adjacent to the ring nitrogen. Its chemical shift is expected to be far downfield, a characteristic feature of protons alpha to the nitrogen in isoxazoles.[9] It will appear as a doublet due to coupling with H-4'.

-

H-4' (Isoxazole): This proton is adjacent to both the carbon linked to the thiophene ring and the carbon bearing H-3'. It will appear as a doublet from coupling to H-3'. The J₃',₄' coupling constant in isoxazoles is typically small, around 1.5-3.0 Hz.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.95 - 8.10 | Doublet (d) | 3.5 - 4.5 | Strongly deshielded by adjacent -SO₂Cl group. |

| H-4 | 7.40 - 7.55 | Doublet (d) | 3.5 - 4.5 | Deshielded by isoxazole and -SO₂Cl group. |

| H-3' | 8.45 - 8.60 | Doublet (d) | 1.5 - 2.5 | Alpha to isoxazole nitrogen, highly deshielded. |

| H-4' | 6.90 - 7.05 | Doublet (d) | 1.5 - 2.5 | Influenced by adjacent thiophene and isoxazole C-H. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon backbone. Seven unique carbon signals are expected, as the molecule has no plane of symmetry.

Caption: Molecular structure with carbon assignments.

Signal-by-Signal Prediction:

-

Thiophene Carbons (C2, C3, C4, C5): The carbon directly attached to the sulfonyl chloride group, C2 , will be significantly downfield. The other quaternary carbon, C5 , attached to the isoxazole, will also be downfield but likely less so than C2. The protonated carbons, C3 and C4 , will appear in the typical aromatic region for thiophenes (δ ≈ 125-140 ppm), with their exact shifts influenced by the adjacent EWGs.[8]

-

Isoxazole Carbons (C3', C4', C5'): The chemical shifts of isoxazole carbons are highly dependent on their position relative to the heteroatoms.[11] C5' , being adjacent to oxygen and bearing the thiophene substituent, is expected to be the most downfield of the isoxazole carbons. C3' , adjacent to the nitrogen, will also be downfield. C4' is expected to be the most upfield of the isoxazole carbons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5' | 168 - 172 | Quaternary carbon, alpha to isoxazole oxygen. |

| C3' | 155 - 159 | Alpha to isoxazole nitrogen. |

| C5 | 148 - 152 | Quaternary thiophene carbon, attached to isoxazole. |

| C2 | 142 - 146 | Quaternary thiophene carbon, attached to -SO₂Cl. |

| C3 | 135 - 139 | Thiophene C-H, alpha to -SO₂Cl position. |

| C4 | 128 - 132 | Thiophene C-H, beta to -SO₂Cl position. |

| C4' | 100 - 104 | Isoxazole C-H, beta to both heteroatoms. |

Strategy for Unambiguous Assignment: 2D NMR

While 1D NMR provides the primary data, complex structures benefit from two-dimensional (2D) NMR experiments to confirm connectivity.[12][13]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a cross-peak between H-3 and H-4, confirming their adjacency on the thiophene ring. Similarly, a cross-peak between H-3' and H-4' would confirm their connectivity on the isoxazole ring.[13][14]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link H-3 to C3, H-4 to C4, H-3' to C3', and H-4' to C4'.[13]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons. For example, H-3 should show a correlation to C2 and C5, and H-4' should show a correlation to C5, definitively linking the two ring systems.

Recommended Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.[15]

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[16][17]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must fully dissolve the compound without its residual peaks obscuring signals of interest.[15][16]

-

Ensure complete dissolution, using gentle vortexing if necessary. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[18]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Spectrometer Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer's magnet.

-

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[15]

-

Shimming: The magnetic field homogeneity is optimized (shimmed) either automatically or manually to achieve sharp, symmetrical peaks.[15]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a spectral width covering the expected range (e.g., 0-10 ppm), and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled experiment is standard. A larger number of scans is required due to the low natural abundance of ¹³C.[17]

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[19][20]

-

Caption: Standard workflow for NMR sample analysis.

Conclusion

The structural confirmation of this compound relies on a detailed interpretation of its NMR spectra. This guide provides a robust, predictive framework for this analysis. The key identifiers for this compound are:

-

¹H NMR: Two pairs of doublets in the aromatic region, with one proton (H-3') significantly downfield (δ > 8.4 ppm) and another (H-3) also strongly deshielded (δ > 7.9 ppm).

-

¹³C NMR: Seven distinct carbon signals, including four quaternary carbons and characteristic shifts for the C5' (δ > 168 ppm) and C3' (δ > 155 ppm) of the isoxazole ring.

Confirmation of these predicted signals, ideally supported by 2D NMR correlation experiments, would provide unambiguous validation of the compound's structure, enabling further research and development with confidence.

References

-

Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. Journal of the American Chemical Society, 125(30), 9204-17.

-

ALWSCI Blogs. (2024). How To Prepare And Run An NMR Sample.

-

University of Geneva. NMR sample preparation.

-

Scribd. NMR Sample Preparation Guide.

-

Iowa State University. NMR Sample Preparation.

-

Western University. NMR SAMPLE PREPARATION.

-

National MagLab. Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy.

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.

- Boykin, D. W. (1991). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry, 29(4), 366-368.

-

Supplementary Information, Bruker.

-

News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.

-

ResearchGate. ADDP facilitate CS bond formation from sulfonyl chloride with alcohols.

-

Semantic Scholar. Modern NMR techniques for structure elucidation.

-

ResearchGate. Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b).

-

MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.

-

Zaporozhye State Medical University. Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides.

-

CONICET. Spectral Assignments and Reference Data.

-

The Royal Society of Chemistry. Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines.

-

Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide.

-

ChemicalBook. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum.

-

ChemicalBook. 2,5-Dimethylthiophene(638-02-8) 1H NMR spectrum.

-

Taylor & Francis Online. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of type [Cn-THT]+ (n=1-4).

-

AWS. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.

-

NIH National Center for Biotechnology Information. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

-

SpectraBase. Thiophene, 2,5-dichloro- - Optional[1H NMR] - Chemical Shifts.

-

SpectraBase. Thiophene-2-sulfonyl chloride - Optional[1H NMR] - Spectrum.

-

NIH National Center for Biotechnology Information. 2-Thiophenesulfonyl chloride.

-

ResearchGate. Fragments of 1 H NMR spectra of...

-

Sigma-Aldrich. 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride.

-

ChemicalBook. Thiophene(110-02-1) 1H NMR spectrum.

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...

-

Supporting Information.

-

NIH National Center for Biotechnology Information. Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses.

-

Oregon State University. 13C NMR Chemical Shift.

-

Echemi. 5-(5-isoxazyl)thiophene-2-sulfonyl chloride.

-

SpectraBase. 2-thiophenesulfonyl chloride, 5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)- - Optional[1H NMR] - Spectrum.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern NMR techniques for structure elucidation | Semantic Scholar [semanticscholar.org]

- 4. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 11. d-nb.info [d-nb.info]

- 12. Principles and features of single-scan two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. news-medical.net [news-medical.net]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. sites.uclouvain.be [sites.uclouvain.be]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. scribd.com [scribd.com]

- 19. rsc.org [rsc.org]

- 20. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

Infrared spectroscopy of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride

An In-depth Technical Guide to the Infrared Spectroscopy of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (CAS No. 551930-53-1), a heterocyclic compound with significant potential in medicinal chemistry and drug development. As a molecule featuring a sulfonyl chloride functional group appended to a bithiophene-isoxazole scaffold, its structural elucidation and purity assessment are paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. This document details the fundamental vibrational modes of the molecule, presents a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FT-IR) spectra, and provides a detailed guide to spectral interpretation. The causality behind experimental choices and data analysis is emphasized to ensure both technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Verification

This compound is a key intermediate in the synthesis of a diverse range of bioactive compounds. The sulfonyl chloride moiety is a reactive handle, readily forming sulfonamides, sulfonates, and other derivatives, making it a valuable building block in drug discovery programs.[1] The thiophene and isoxazole rings are common pharmacophores known to impart a wide spectrum of biological activities.[2][3]

Given its role as a precursor, the unambiguous confirmation of its structure and the assessment of its purity are critical first steps in any synthetic workflow. Impurities, such as hydrolyzed starting materials or isomeric byproducts, can lead to undesired side reactions and complicate downstream applications. Infrared spectroscopy serves as a first-line analytical technique, providing a unique molecular "fingerprint" that can confirm the presence of key functional groups and the overall integrity of the molecular structure.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is a composite of the vibrational modes of its three primary structural components: the sulfonyl chloride group, the thiophene ring, and the isoxazole ring. Understanding the characteristic absorption frequencies of each component is the foundation of spectral interpretation.

Sources

Biological Activity Screening of 5-Isoxazol-5-ylthiophene-2-Sulfonyl Chloride Derivatives

An In-depth Technical Guide:

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. The isoxazole ring, a five-membered heterocycle, is a well-established "privileged structure" found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1][2][3][4] Similarly, the thiophene ring is a bioisostere of the benzene ring, often incorporated to modulate physicochemical properties and enhance biological activity.[5][6] When these are linked to a sulfonyl chloride functional group—a precursor to the sulfonamide pharmacophore renowned for its broad therapeutic applications including antimicrobial and anticancer agents—the resulting molecular architecture presents a compelling starting point for novel drug discovery.[7][8][9][10]

This guide provides a comprehensive framework for the systematic biological evaluation of derivatives stemming from the 5-isoxazol-5-ylthiophene-2-sulfonyl chloride core. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and interpretation. We will delve into the primary screening cascades essential for elucidating the therapeutic potential of this promising class of compounds.

Chapter 1: The Genesis of a Chemical Library - Derivatization Strategy

The journey from a core scaffold to a library of potential drug candidates begins with synthetic diversification. The parent compound, this compound[11], serves as a highly reactive electrophilic hub. The primary point of diversification is the sulfonyl chloride moiety, which readily reacts with a wide array of nucleophiles—predominantly primary and secondary amines—to form a diverse suite of sulfonamide derivatives.[7][12] This strategy allows for the systematic exploration of the chemical space around the core scaffold, modulating properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of biological activity.

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide linkage. This is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Caption: General synthetic scheme for derivatization.

Chapter 2: Primary Screening Cascade - Unveiling Biological Potential

A systematic screening cascade is essential to efficiently identify and prioritize compounds with promising biological activity. The following protocols represent the foundational assays for evaluating the antimicrobial, cytotoxic, and enzyme-inhibitory potential of the synthesized derivatives.

Antimicrobial Activity Screening

The sulfonamide functional group has a storied history as an antibacterial agent. Therefore, the initial screening of novel derivatives against a panel of clinically relevant bacterial and fungal pathogens is a logical starting point.

Caption: Workflow for antimicrobial activity screening.

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium within a 96-well microtiter plate. Bacterial growth is assessed after incubation by observing turbidity.

Step-by-Step Methodology:

-

Preparation of Test Compounds: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first column of wells. This creates the highest concentration to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[17]

-

Column 11 serves as the growth control (broth + inoculum, no compound), and column 12 serves as the sterility control (broth only).

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

-

Cover the plate and incubate at 37°C for 16-20 hours.[14]

-

-

Result Interpretation:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

This method is a widely used preliminary test to assess the antifungal activity of compounds.[18][19] It is particularly useful for screening a large number of compounds against yeast and molds.

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a target fungus. If the compound is effective, it will inhibit fungal growth, creating a clear area or "zone of inhibition" around the well.[20]

Step-by-Step Methodology:

-

Medium and Inoculum Preparation:

-

Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to 45-50°C.

-

Prepare a fungal spore or yeast suspension in sterile saline, adjusted to a concentration of approximately 10⁶ spores/mL.

-

Add the fungal inoculum to the molten PDA, mix gently, and pour into sterile Petri dishes. Allow the agar to solidify completely.[19]

-

-

Well Preparation and Compound Application:

-

Using a sterile cork borer, create uniform wells (e.g., 6-8 mm in diameter) in the seeded agar plates.

-

Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in DMSO) into each well.

-

Include a positive control (e.g., Amphotericin B) and a negative control (DMSO solvent) on each plate.[19]

-

-

Incubation: Incubate the plates at an appropriate temperature for the test fungus (e.g., 28°C for molds, 35°C for yeasts) for 24-72 hours, or until sufficient growth is observed in the control areas.

-

Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone diameter indicates greater antifungal activity.

Anticancer Activity: In Vitro Cytotoxicity Screening

The evaluation of a compound's ability to inhibit the growth of or kill cancer cells is a critical step in the discovery of new anticancer agents.[21][22][23][24] The MTT assay is a robust and widely adopted colorimetric method for this purpose.[25]

Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[26][27] The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are then dissolved, and the absorbance of the colored solution is quantified.[27]

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells using trypsin and perform a cell count.

-

-

Cell Seeding: Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for untreated cells (negative control) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[27]

-

Absorbance Reading: Measure the absorbance of the colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[27]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Enzyme Inhibition Screening

Many sulfonamide-based drugs function by inhibiting specific enzymes.[9][28] Screening the derivative library against a relevant enzyme target can uncover potent and selective inhibitors. The specific protocol will vary depending on the enzyme, but a general fluorescence-based assay provides a robust framework.

Principle: A fluorogenic substrate is used which, when cleaved by the active enzyme, releases a fluorescent molecule. An effective inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescence signal. The change in fluorescence is monitored over time to determine the reaction rate.[29]

Caption: General workflow for a fluorescence-based enzyme inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Prepare an assay buffer specific to the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

-

Dilute the target enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the components in the following order:

-

Assay buffer.

-

Test compound dilution (typically 1-2 µL).

-

Enzyme solution.

-

-

Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation and Monitoring:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (at appropriate excitation/emission wavelengths) at regular intervals for a set period (e.g., 30-60 minutes).[29]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

-

Determine the percent inhibition for each compound concentration relative to the negative control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Chapter 3: Data Collation and Interpretation

Clear and structured presentation of screening data is paramount for comparative analysis and decision-making.

Table 1: Representative Data Summary for Antimicrobial Screening | Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (Zone of Inhibition, mm) | | :--- | :---: | :---: | :---: | | | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | | Parent | >128 | >128 | >128 | >128 | 8 | 7 | | Derivative 1 | 16 | 32 | 64 | >128 | 15 | 12 | | Derivative 2 | 8 | 16 | >128 | >128 | 11 | 9 | | Control Drug | 1 (Vancomycin) | 0.5 (Vancomycin) | 4 (Ciprofloxacin) | 2 (Ciprofloxacin) | 22 (Amphotericin B) | 19 (Amphotericin B) |

Table 2: Representative Data Summary for Anticancer & Enzyme Inhibition Screening | Compound ID | Anticancer Activity (IC₅₀, µM) | Enzyme Inhibition (IC₅₀, µM) | | :--- | :---: | :---: | :---: | | | MCF-7 (Breast) | A549 (Lung) | Target Enzyme X | | Parent | 85.2 | >100 | 45.7 | | Derivative 1 | 12.5 | 25.1 | 2.1 | | Derivative 2 | 5.8 | 9.3 | 0.8 | | Control Drug | 0.9 (Doxorubicin) | 1.5 (Doxorubicin) | 0.05 (Staurosporine) |

Conclusion and Future Outlook

This guide outlines the fundamental screening protocols necessary to begin characterizing the biological activities of novel this compound derivatives. The described assays for antimicrobial, anticancer, and enzyme-inhibitory activities form a robust primary screening cascade. Compounds demonstrating significant potency in these initial assays (e.g., low MIC or IC₅₀ values) should be prioritized as "hits."

The journey from a hit compound to a viable drug candidate is extensive. Subsequent steps should include secondary screening to confirm activity, assessment of selectivity against other cell lines or enzymes to determine the therapeutic window, and comprehensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties. Ultimately, the most promising leads will advance to more complex in vivo models to evaluate efficacy and safety, paving the way for the next generation of therapeutics.

References

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

- Wikipedia. (n.d.). MTT assay.

- Roche. (n.d.).

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- BTL. (n.d.). In Vitro Cytotoxicity MTT Assay Testing.

- Al-Ani, L. K., et al. (2023).

- Wikipedia. (n.d.). Broth microdilution.

- Kumar, M., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

- Finicelli, M., et al. (2014). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.

- Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.

- ChemicalBook. (2024).

- Microbe Online. (2013).

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Kumar, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.

- Magaldi, S., et al. (2004). Well diffusion for antifungal susceptibility testing.

- Gencer, N., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Microbiology Research.

- Khan, K. M., et al. (n.d.). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences.

- Ghorab, M. M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Molecules.

- Thompson, G. R., & Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi.

- Yang, B., et al. (2025). Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. (n.d.). Some Sulfonyl derivatives with expected antibacterial interest.

- Benchchem. (n.d.). Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)

- Thomas, J., et al. (2022). An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation. Biomedical and Pharmacology Journal.

- Aziz-ur-Rehman, et al. (2013). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences.

- Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

- ResearchGate. (n.d.). Determination of anti-fungal activity by agar well diffusion method.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Screening of sulfonyl chloride equivalent and solvent of compound (2).

- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

- Zhang, M., et al. (2023).

- Bohrium. (n.d.). Synthesis, Antibacterial, and Antibiofilm Activity of Novel Sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamides.

- Paul, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Reviews.

- Echemi. (n.d.). 5-(5-isoxazyl)thiophene-2-sulfonyl chloride.

- IJCRT. (n.d.).

- Kiyani, H., & Ghorbani, F. (2016). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Cellulose Chemistry and Technology.

- Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry.

- Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- Golding, C. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.

- Cuesta, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. ijcrt.org [ijcrt.org]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. researchgate.net [researchgate.net]

- 21. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 23. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 24. espublisher.com [espublisher.com]

- 25. testinglab.com [testinglab.com]

- 26. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. MTT assay - Wikipedia [en.wikipedia.org]

- 28. wjpsonline.com [wjpsonline.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Unlocking New Therapeutic Avenues: A Technical Guide to Identifying and Validating Targets for Isoxazolylthiophene Compounds

Abstract

The isoxazolylthiophene scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential therapeutic targets for isoxazolylthiophene compounds. We will delve into the established and emerging target classes, including nuclear hormone receptors, protein kinases, and cytoskeletal components. More importantly, this guide offers detailed, field-proven experimental protocols for the identification and validation of these targets, empowering research teams to accelerate their drug discovery programs. Our narrative is grounded in scientific integrity, explaining the causality behind experimental choices and providing a framework for self-validating protocols.

Introduction: The Therapeutic Potential of the Isoxazolylthiophene Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the fusion of isoxazole and thiophene rings creates a scaffold with a unique combination of properties. The isoxazole ring, with its adjacent nitrogen and oxygen atoms, can participate in crucial hydrogen bonding interactions with biological targets[1]. The sulfur-containing thiophene ring imparts distinct electronic and lipophilic characteristics that can enhance bioavailability and metabolic stability[2]. This combination has led to the exploration of isoxazolylthiophene derivatives across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide will illuminate the pathways to systematically uncover and validate the molecular targets of this promising class of compounds.

Established Therapeutic Targets: Nuclear Hormone Receptors

One of the most well-defined therapeutic targets for isoxazolylthiophene compounds is the estrogen receptor alpha (ERα), a key driver in the progression of a majority of breast cancers.

Estrogen Receptor Alpha (ERα) in Breast Cancer

ERα is a ligand-activated transcription factor that, upon binding to estrogen, promotes the transcription of genes involved in cell proliferation and survival. Modulating ERα activity is a cornerstone of endocrine therapy for ER-positive breast cancer.

A novel series of 5-(thiophen-2-yl)isoxazoles has been identified as potent anti-breast cancer agents that specifically target ERα.[2][3] One lead compound, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), demonstrated significant antiproliferative activity against MCF-7 human breast cancer cells with an IC50 value of 1.91 μM.[3] Further mechanistic studies revealed that TTI-6 induces apoptosis and cell cycle arrest, consistent with the inhibition of ERα signaling.[2][3]

Signaling Pathway of Estrogen Receptor Alpha (ERα)